molecular formula C14H20ClN3O2 B5664192 (3R*,4R*)-1-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-3-cyclobutyl-4-methyl-3-pyrrolidinol

(3R*,4R*)-1-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-3-cyclobutyl-4-methyl-3-pyrrolidinol

Cat. No. B5664192
M. Wt: 297.78 g/mol
InChI Key: UIYRGRKNFMSLCO-OTYXRUKQSA-N
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Description

The compound belongs to a class of pyrazole derivatives, notable for their diverse chemical properties and potential applications in various fields of chemistry. These derivatives often exhibit unique physical and chemical characteristics due to their specific molecular structures.

Synthesis Analysis

Pyrazole derivatives like this compound can be synthesized through various methods. For example, Shen et al. (2012) discuss the synthesis of pyrazole derivatives using NMR, IR spectroscopies, and HRMS analyses, highlighting the complexity and precision required in synthesizing such compounds (Shen et al., 2012).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often studied using X-ray diffraction and compared to density-functional-theory (DFT) calculations, as seen in the work of Shen et al. (2012). This method allows for an accurate understanding of the spatial arrangement of atoms within the molecule (Shen et al., 2012).

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions, leading to the formation of different products. For instance, the work of Sosnovskikh et al. (2014) shows how chromones react with azomethine ylides to produce pyrrolidines, highlighting the reactivity of these compounds (Sosnovskikh et al., 2014).

Physical Properties Analysis

The physical properties of pyrazole derivatives like solubility, melting point, and crystalline structure are typically determined using various analytical techniques. The studies often involve X-ray crystallography and spectroscopic methods to elucidate these properties.

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and tautomerism of pyrazole derivatives, can be studied using methods like NMR spectroscopy and theoretical calculations. The study by Shen et al. (2012) provides insights into the stability and tautomeric forms of pyrazole derivatives, emphasizing their dynamic chemical nature (Shen et al., 2012).

properties

IUPAC Name

(4-chloro-1-methylpyrazol-3-yl)-[(3R,4R)-3-cyclobutyl-3-hydroxy-4-methylpyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN3O2/c1-9-6-18(8-14(9,20)10-4-3-5-10)13(19)12-11(15)7-17(2)16-12/h7,9-10,20H,3-6,8H2,1-2H3/t9-,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIYRGRKNFMSLCO-OTYXRUKQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1(C2CCC2)O)C(=O)C3=NN(C=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@]1(C2CCC2)O)C(=O)C3=NN(C=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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